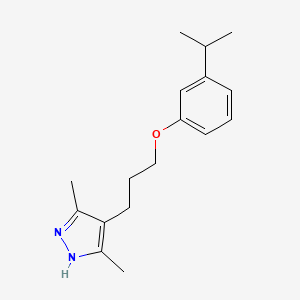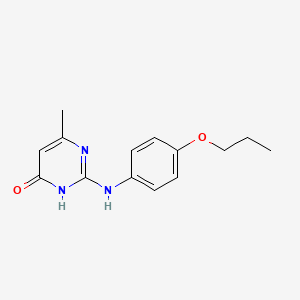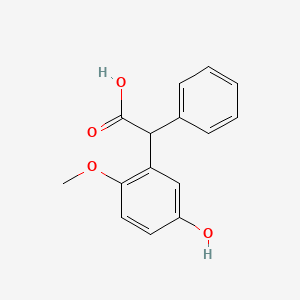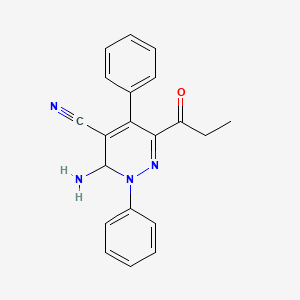
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-isopropylphenyl ether under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine .
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether stands out due to its unique ether linkage, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for specific applications .
Propiedades
Fórmula molecular |
C17H24N2O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[3-(3-propan-2-ylphenoxy)propyl]-1H-pyrazole |
InChI |
InChI=1S/C17H24N2O/c1-12(2)15-7-5-8-16(11-15)20-10-6-9-17-13(3)18-19-14(17)4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,18,19) |
Clave InChI |
YKNFBWQGBZLAOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)CCCOC2=CC=CC(=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15283513.png)
![2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283522.png)

![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283541.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B15283552.png)
![4-methyl-4-(2-pyridinyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B15283560.png)
![N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide](/img/structure/B15283565.png)
![3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283570.png)

![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)
![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
